Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
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Description
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a chemical compound with the empirical formula C12H16O8 . It has a molecular weight of 288.25 and its CAS Number is 14495-41-1 .
Synthesis Analysis
The synthesis of this compound involves the formation of a mixture of maleic anhydride and hexamethylbenzene when exposed to ultraviolet irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane core with four carboxylate groups attached, each of which is esterified with a methyl group . The average mass is 288.251 Da and the monoisotopic mass is 288.084503 Da .Physical And Chemical Properties Analysis
This compound has a melting point range of 145.0 to 149.0 °C . It is slightly soluble in chloroform, DMSO, and ethyl acetate .Safety and Hazards
Mechanism of Action
Target of Action
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a complex organic compound with the empirical formula C12H16O8 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is formed from a mixture of maleic anhydride and hexamethylbenzene when exposed to ultraviolet irradiation . .
Biochemical Pathways
It is known that the compound is involved in the formation of a mixture of maleic anhydride and hexamethylbenzene
Action Environment
It is known that the compound is formed when exposed to ultraviolet irradiation , suggesting that light exposure may play a role in its action.
Properties
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 |
Source
|
Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-95-7, 3999-67-5 |
Source
|
Record name | NSC122966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC103000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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